molecular formula C6H12ClNO B2391946 3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride CAS No. 2171802-75-6

3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride

Cat. No. B2391946
CAS RN: 2171802-75-6
M. Wt: 149.62
InChI Key: ZQBYEXXYVSGDKE-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride, also known as septaline hydrochloride, is a cyclic amine compound . It has a molecular weight of 149.62 .


Molecular Structure Analysis

The InChI code for 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is 1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a powder at room temperature .

Scientific Research Applications

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has been used in a variety of scientific research applications. One of the most common applications is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the synthesis of other compounds that have potential as drug candidates.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is not fully understood. However, it is believed to act as a modulator of neurotransmitter release. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is thought to be due to the compound's ability to inhibit the reuptake of these neurotransmitters.
Biochemical and Physiological Effects
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is thought to be due to the compound's ability to inhibit the reuptake of these neurotransmitters. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride in lab experiments is its ability to increase the release of neurotransmitters in the brain. This effect can be useful in studying the role of neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain.

Future Directions

There are several future directions for the use of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride in scientific research. One direction is the development of new drug candidates based on this compound. Another direction is the study of the compound's effects on other neurotransmitters and their receptors. Additionally, the use of this compound in the study of neurological and psychiatric disorders such as depression and anxiety could provide valuable insights into the underlying mechanisms of these diseases. Finally, the development of new and more efficient synthesis methods for this compound could make it more accessible to researchers and increase its potential applications in scientific research.
Conclusion
In conclusion, 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a complex cyclic amine that has been widely used in scientific research. Its ability to increase the release of neurotransmitters in the brain has made it a valuable tool in the study of various physiological and pathological processes. The development of new drug candidates based on this compound and the study of its effects on other neurotransmitters and their receptors could provide valuable insights into the underlying mechanisms of neurological and psychiatric disorders. Finally, the development of new and more efficient synthesis methods for this compound could increase its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a multi-step process that involves the use of several reagents. The first step involves the reaction of 2-cyclopentenone with ethylene oxide to form a cyclic ether. The cyclic ether is then reacted with lithium aluminum hydride to reduce the oxygen atom and form a diol. The diol is then converted to a cyclic amine through a process of dehydration and cyclization. Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt of 3-Oxabicyclo[4.1.0]heptan-7-amine.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYEXXYVSGDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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